molecular formula C6H4Cl2N2O B2868496 2-Amino-4,6-dichloronicotinaldehyde CAS No. 2386318-85-8

2-Amino-4,6-dichloronicotinaldehyde

Cat. No. B2868496
CAS RN: 2386318-85-8
M. Wt: 191.01
InChI Key: PPTLGTNEHYDUGF-UHFFFAOYSA-N
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Description

2-Amino-4,6-dichloronicotinaldehyde is a chemical compound with the CAS Number: 2386318-85-8 and a molecular weight of 191.02 . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The linear formula of this compound is C6H4Cl2N2O . The InChI key, which is a unique identifier for chemical substances, is PPTLGTNEHYDUGF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 191.02 . The compound is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Bioconjugation Techniques

The structure of 2-amino alcohols, closely related to 2-Amino-4,6-dichloronicotinaldehyde, has been utilized in bioconjugation techniques for labeling peptides and proteins. This approach, involving the oxidation of a 2-amino alcohol to generate an aldehyde, enables site-directed conjugation with biotin or fluorescent reporters for peptide tagging (Geoghegan & Stroh, 1992).

Analysis of Oligosaccharides

The compound has been applied in the fluorescent tagging of oligosaccharides for structural analysis. This technique assists in determining the degree of polymerization, sequence, and linkage points of sugar units, enhancing our understanding of complex carbohydrates (Hase, Ikenaka, & Matsushima, 1978).

Synthesis of Enantiopure Compounds

In organic synthesis, the related structures to this compound have been pivotal in the synthesis of enantiopure syn-β-amino alcohols. These compounds are crucial intermediates for producing various pharmaceuticals and fine chemicals with high stereochemical purity (Andrés et al., 1996).

Antibacterial Activity

Compounds derived from reactions involving 2-amino benzothiazole and 2-acetamidobenzaldehyde, sharing structural motifs with this compound, have shown significant antibacterial properties. These findings contribute to the development of new antibacterial agents (Chohan, Scozzafava, & Supuran, 2003).

Safety and Hazards

The compound has several hazard statements including H302-H312-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-amino-4,6-dichloropyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O/c7-4-1-5(8)10-6(9)3(4)2-11/h1-2H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTLGTNEHYDUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)N)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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